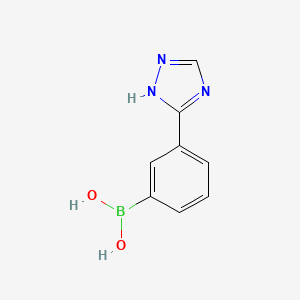

(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C8H8BN3O2 |

|---|---|

Molecular Weight |

188.98 g/mol |

IUPAC Name |

[3-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |

InChI Key |

OMILFRGJAGIJGO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NC=NN2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Ethynylphenylboronic Acid

A boronic acid-functionalized alkyne serves as the key precursor. Starting with 3-bromophenylboronic acid pinacol ester , a Sonogashira coupling with trimethylsilylacetylene (TMSA) introduces the alkyne moiety. Subsequent deprotection with K₂CO₃ in MeOH yields 3-ethynylphenylboronic acid.

Formation of 1,2,4-Triazole via Cyclocondensation

Unlike 1,2,3-triazoles, 1,2,4-triazoles require alternative cyclization strategies. Reacting 3-ethynylphenylboronic acid with hydrazine hydrate and formamidine acetate under microwave irradiation (100 W, 120°C, 30 min) facilitates cyclization to the 1,2,4-triazole core. The boronic acid group remains intact under these conditions, as evidenced by analogous protocols for arylboronic acid derivatives.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TMSA, Et₃N, THF, 60°C | 78% | |

| Cyclocondensation | Hydrazine, formamidine acetate, MW, 120°C | 65% |

Suzuki-Miyaura Cross-Coupling with Preformed Triazole Intermediates

This method prioritizes constructing the triazole moiety before introducing the boronic acid.

Synthesis of 5-(3-Bromophenyl)-1H-1,2,4-triazole

3-Bromobenzaldehyde is condensed with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate. Oxidative cyclization using I₂/KI in DMSO yields 5-(3-bromophenyl)-1H-1,2,4-triazole.

Miyaura Borylation

The brominated triazole undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (90°C, 12 h). Hydrolysis with HCl affords the target boronic acid.

Optimized Parameters

Directed ortho-Metalation (DoM) Strategy

DoM enables precise boronic acid installation adjacent to directing groups.

Directed Lithiation of 5-Phenyl-1H-1,2,4-triazole

Protecting the triazole nitrogen with a methoxymethyl (MOM) group enhances directing ability. Treatment with LDA at -78°C in THF generates a stabilized aryl lithium species, which reacts with B(OMe)₃ to yield the boronic ester. Acidic deprotection (HCl/MeOH) furnishes the boronic acid.

Critical Considerations

-

Directing Group : MOM protection prevents coordination issues with the triazole nitrogen.

-

Lithiation Efficiency : Competitive deprotonation at other positions necessitates low temperatures (-78°C).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| CuAAC + Cyclization | Microwave acceleration, minimal purification | Limited to specific triazole substrates | 60–75% |

| Suzuki-Miyaura | High regioselectivity, scalable | Requires halogenated precursors | 70–85% |

| DoM | Precise boronation, modular | Sensitive to directing group stability | 50–65% |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. For example:

-

Reaction with 4-Bromoanisole :

Using Pd(OAc)₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 85–90°C for 10–12 h yields biaryl derivatives with >80% efficiency .

General equation:Key Features :

Coordination Chemistry and Catalysis

The triazole nitrogen atoms act as ligands for transition metals, enhancing catalytic activity:

-

Cu(I) Coordination :

In CuSO₄/PhB(OH)₂ systems, triazole-copper complexes accelerate azide-alkyne cycloadditions (CuAAC) at room temperature or under microwave irradiation . -

Zn(II) Binding :

Triazole derivatives exhibit affinity for Zn²⁺ in metallo-β-lactamases (MBLs), as seen in VIM-2 inhibition (IC₅₀ = 38.36 μM) .

Functionalization via Boronic Acid Reactivity

-

Protodeboronation :

Acidic or oxidative conditions (e.g., H₂O₂, HNO₃) convert the boronic acid to a hydroxyl group . -

Transesterification :

Reacts with diols (e.g., pinacol) to form boronate esters, enabling protection/deprotection strategies .

Biological Activity and Selectivity

While not directly studied, analogs demonstrate:

-

Metallo-β-lactamase Inhibition : Triazole-thiazine derivatives show selective VIM-2 inhibition (IC₅₀ = 38.36 μM) via Zn²⁺ coordination .

-

Anticancer Potential : Selenium/triazole hybrids exhibit activity against cancer cell lines .

Comparative Reaction Data

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 16.63 μM against Caco-2 colorectal adenocarcinoma cells, indicating a promising potential for therapeutic use in oncology .

Antifungal Properties

The triazole moiety in (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is known for its ability to inhibit fungal cytochrome P450 enzymes. This characteristic makes it a candidate for the development of antifungal agents. The compound's ability to modulate signaling pathways involved in cell proliferation and survival further enhances its potential as a drug candidate.

Biological Interactions

Research indicates that this compound can interact with various biological targets, acting as a ligand for enzymes and receptors. Its reversible bonding with diols allows it to be utilized in sensor development and drug delivery systems . Additionally, molecular docking studies have shown that the compound can effectively bind to thymidine phosphorylase, an enzyme linked to several physiological processes .

Material Science Applications

Sensing Technologies

The reversible covalent bonding properties of boronic acids enable the development of sensors that can detect diols and other biomolecules. This application is particularly relevant in the field of biosensors, where specificity and sensitivity are crucial for detecting biological markers.

Organic Synthesis

In organic synthesis, (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid serves as an important building block for creating complex molecules. Its ability to participate in cross-coupling reactions enhances its utility in synthesizing pharmaceuticals and other organic compounds .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of a triazole derivative similar to (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid using the MTT assay on human cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated that the compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Antifungal Activity

Research on the antifungal potential of triazole derivatives revealed that compounds with similar structures effectively inhibited fungal growth by targeting cytochrome P450 enzymes. The findings suggest that (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid could be further explored as a lead compound in antifungal drug development .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | Caco-2 Cell Line | IC50 = 16.63 μM; higher cytotoxicity than cisplatin |

| Antifungal Properties | Inhibition of Cytochrome P450 | Effective against fungal strains |

| Sensing Technologies | Development of Biosensors | Reversible bonding with diols |

| Organic Synthesis | Cross-Coupling Reactions | Utility in synthesizing complex organic molecules |

Mechanism of Action

The mechanism of action of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid often involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine residues, such as proteases and kinases . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

(a) Tetrazole-Substituted Analogs

[4-(Tetrazol-5-yl)phenyl]boronic Acid ():

- Structure : Tetrazole (5-membered ring with four N atoms) at the para position.

- Molecular Formula : C₇H₇BN₄O₂.

- Key Properties : Higher acidity (pKa ~4–5) due to the electron-withdrawing tetrazole group, enhancing solubility in polar solvents.

- Applications : Used in medicinal chemistry for protease inhibition and as a bioisostere for carboxylic acids .

- [3-(1H-Tetrazol-5-yl)phenyl]boronic Acid (RY2, ): Structure: Tetrazole at the meta position. Molecular Weight: 190.97 g/mol.

(b) Pyrazole-Substituted Analogs

(c) Benzimidazole-Substituted Analogs

Electronic and Steric Effects

| Compound | Heterocycle | Substituent Effects | pKa (Boron) | Solubility (H₂O) |

|---|---|---|---|---|

| (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid* | 1,2,4-Triazole | Moderate electron withdrawal | ~7–8† | Moderate |

| [4-(Tetrazol-5-yl)phenyl]boronic acid | Tetrazole | Strong electron withdrawal | ~4–5 | High |

| [3-(1H-Tetrazol-5-yl)phenyl]boronic acid | Tetrazole | Strong electron withdrawal | ~4–5 | High |

| [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | Pyrazole | Extreme electron withdrawal (–CF₃) | ~3–4 | Low |

*Predicted based on triazole’s electronic influence (cf. tetrazole in ) . †Estimated from phenylboronic acid (pKa ~8.8) adjusted for triazole’s electron-withdrawing effect.

Biological Activity

(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the triazole ring and the boronic acid moiety contributes to its potential applications in various therapeutic areas, particularly in combating antibiotic resistance and targeting cancer cells.

Chemical Structure

The compound can be represented as follows:

This structure highlights the presence of both a phenyl group and a triazole ring, which are critical for its biological activity.

The biological activity of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is primarily attributed to its ability to interact with various biological targets:

- Inhibition of β-lactamases : The compound has shown promise as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies indicate that boronic acids can bind directly to the active site of these enzymes, restoring the efficacy of β-lactam antibiotics like cefotaxime against resistant strains of Klebsiella pneumoniae .

- Antifungal Activity : The triazole moiety is known for its antifungal properties, particularly in inhibiting fungal cytochrome P450 enzymes. This mechanism is crucial for developing antifungal agents that target resistant fungal strains .

- Cancer Cell Targeting : Research suggests that this compound can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics. Its ability to influence cellular pathways through protein interactions enhances its potential in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid and its derivatives:

Case Studies

- β-Lactamase Inhibition Study : A study synthesized several triazole-substituted phenylboronic acids and evaluated their inhibitory effects on KPC-2. Compounds with the triazole moiety exhibited significant inhibition (Ki values as low as 0.032 μM), restoring the activity of cefotaxime against resistant bacterial strains .

- Antifungal Efficacy : Another research initiative focused on the antifungal potential of triazole derivatives. The study reported that compounds similar to (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid effectively inhibited fungal growth by targeting cytochrome P450 enzymes, which are essential for fungal metabolism .

- Cancer Research Application : In vitro studies demonstrated that triazole-containing compounds could inhibit proliferation in various cancer cell lines by interfering with key signaling pathways. This suggests a broader application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the triazole ring and (2) introducing the boronic acid group. Microwave-assisted synthesis is effective for triazole formation, as demonstrated in the preparation of similar 1,2,4-triazole derivatives . For the boronic acid moiety, Suzuki-Miyaura coupling precursors (e.g., halogenated intermediates) are often used. Key intermediates include 3-bromo-phenyl-1,2,4-triazole, which undergoes palladium-catalyzed borylation. Purification via column chromatography or recrystallization is recommended to isolate the final product.

Q. What spectroscopic techniques are most effective for characterizing (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the triazole ring and boronic acid group. The aromatic protons of the phenyl ring and triazole protons (δ 8.5–9.0 ppm) are diagnostic.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with exact mass calculations critical for distinguishing isomers (e.g., triazole regioisomers) .

- FTIR : B-O stretching (~1340 cm) and triazole C-N vibrations (~1500 cm) are key markers.

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize boronic acid hydrolysis. Desiccants (e.g., molecular sieves) should be used in storage vials. Stability tests under varying humidity and temperature conditions are advised to establish shelf-life, as seen in studies of analogous boronic acids .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate electronic effects (e.g., boronic acid’s pKa) and steric hindrance from the triazole ring. For example, Fukui indices can identify nucleophilic/electrophilic sites, while transition-state modeling predicts activation barriers in Suzuki-Miyaura reactions. Comparative studies with phenylboronic acid derivatives (e.g., electron-withdrawing substituents) provide benchmarks .

Q. How do steric and electronic effects of the triazole moiety influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The triazole’s electron-deficient nature enhances oxidative addition to palladium but may reduce transmetallation efficiency due to steric bulk. Kinetic studies using para-substituted aryl halides reveal lower yields with bulky electrophiles. Optimizing ligands (e.g., SPhos) and bases (KPO) mitigates these effects, as shown in analogous triazolyl-boronic acid couplings .

Q. What methodologies resolve conflicting crystallographic data for this compound’s structure?

- Methodological Answer : X-ray crystallography using SHELXL refinement accounts for challenges like twinning or disorder. For high-resolution data, iterative Hirshfeld atom refinement improves accuracy. If twinning is suspected (e.g., non-merohedral twinning), the HKLF5 format in SHELX can partition overlapping reflections . Pairing with solid-state NMR validates hydrogen bonding between triazole N-H and boronic acid O-H groups.

Q. What strategies analyze contradictory biological activity data of derivatives in different assay conditions?

- Methodological Answer : Normalize activity data using Z-score transformation to account for inter-assay variability. For GPCR modulation (as in structurally related triazolylthio-acetamides ), orthogonal assays (e.g., cAMP vs. β-arrestin recruitment) clarify mechanism-specific effects. Meta-analyses of structure-activity relationships (SAR) identify assay artifacts (e.g., solubility issues) that skew results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.